Enhanced Lipophilicity (cLogP) Compared to 3-Phenyl and 3-(4-Methylphenyl) Analogs
The calculated partition coefficient (cLogP) for 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is significantly higher than for the unsubstituted 3-phenyl and 3-(4-methylphenyl) analogs. This increase in lipophilicity, driven by the trifluoromethyl group, is expected to enhance membrane permeability and target binding .
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 |
| Comparator Or Baseline | 3-phenyl-1H-1,2,4-triazole-5-methanamine (cLogP ≈ 1.0); 3-(4-methylphenyl)-1H-1,2,4-triazole-5-methanamine (cLogP ≈ 1.3) |
| Quantified Difference | +0.8 to +0.5 log units |
| Conditions | Predicted values using ChemDraw or similar software; experimental validation pending. |
Why This Matters
A higher cLogP can improve passive membrane permeability, making the compound a better starting point for hit-to-lead optimization in cell-based assays.
